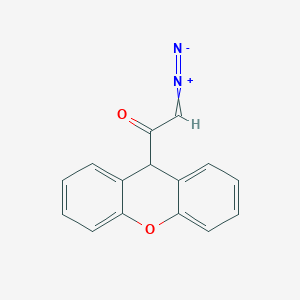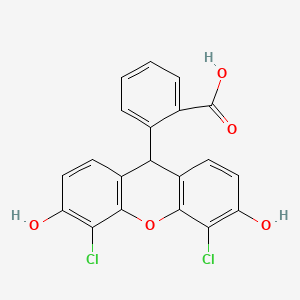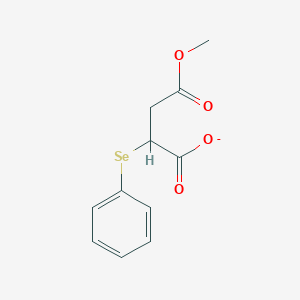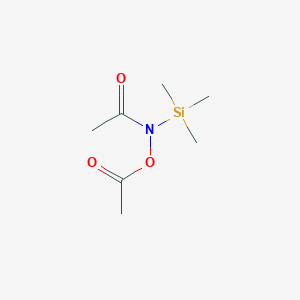
2-Diazonio-1-(9H-xanthen-9-yl)ethen-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazonio-1-(9H-xanthen-9-yl)ethen-1-olate is a compound that belongs to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities. This particular compound features a unique structure that includes a diazonium group and a xanthone core, making it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-(9H-xanthen-9-yl)ethen-1-olate typically involves the functionalization of the xanthone core. One common method is the classical Grover, Shah, and Shah reaction, which uses polyphenol and salicylic acids heated with acetic anhydride as the dehydrating agent . Another approach involves the use of zinc chloride/phosphoryl chloride to produce xanthones in better yield and with shorter reaction times .
Industrial Production Methods
Industrial production of xanthone derivatives, including this compound, often employs catalytic processes. Catalysts such as ytterbium, palladium, ruthenium, and copper are used to facilitate various coupling reactions . These methods are scalable and can produce large quantities of the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-Diazonio-1-(9H-xanthen-9-yl)ethen-1-olate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield xanthone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler xanthone structures .
Aplicaciones Científicas De Investigación
2-Diazonio-1-(9H-xanthen-9-yl)ethen-1-olate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex xanthone derivatives.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in cancer therapy due to its cytotoxic effects on cancer cells.
Industry: Utilized in the development of dyes and pigments due to its unique chromophore structure.
Mecanismo De Acción
The mechanism of action of 2-Diazonio-1-(9H-xanthen-9-yl)ethen-1-olate involves its interaction with various molecular targets and pathways. One key pathway is the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which is involved in the cellular response to oxidative stress . The compound enhances Nrf2 translocation, leading to the activation of antioxidant response elements and the reduction of oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
9H-xanthen-9-one: A simpler xanthone derivative with similar biological activities.
1,3-dihydroxy-9H-xanthen-9-one: Known for its potent cytotoxic effects on cancer cells.
5-chloro-2-((4-(3-methoxyphenyl)piperazin-1-yl)methyl)-9H-xanthen-9-one: A xanthone derivative with significant SIRT2 inhibitory activity.
Uniqueness
2-Diazonio-1-(9H-xanthen-9-yl)ethen-1-olate is unique due to its diazonium group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
817160-42-2 |
|---|---|
Fórmula molecular |
C15H10N2O2 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
2-diazo-1-(9H-xanthen-9-yl)ethanone |
InChI |
InChI=1S/C15H10N2O2/c16-17-9-12(18)15-10-5-1-3-7-13(10)19-14-8-4-2-6-11(14)15/h1-9,15H |
Clave InChI |
LDZUTFNLXGEZSF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B12530524.png)

![3-[(Pentan-3-yl)oxy]aniline](/img/structure/B12530532.png)



![2,4-Di-tert-butyl-6-[(quinolin-8-yl)amino]phenol](/img/structure/B12530551.png)
-](/img/structure/B12530556.png)



dimethylsilane](/img/structure/B12530591.png)
![1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hexan-2-one](/img/structure/B12530596.png)
![Spiro[5.5]undecan-1-one, 2-acetyl-3-methyl-](/img/structure/B12530599.png)
